molecular formula C23H32N2O2S B5979031 2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol

2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B5979031
M. Wt: 400.6 g/mol
InChI Key: XDUWKTSBZXLRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate immune cell activation and proliferation.

Mechanism of Action

TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate immune cell activation and proliferation. BTK is a member of the Tec family of non-receptor tyrosine kinases and is primarily expressed in B cells and myeloid cells. BTK plays a critical role in the activation of B cells and the production of antibodies, as well as the regulation of innate immune responses.
Biochemical and Physiological Effects:
The inhibition of BTK by TAK-659 leads to the suppression of immune cell activation and proliferation, resulting in a reduction in the production of pro-inflammatory cytokines and chemokines. Additionally, TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 as a research tool is its high potency and specificity for BTK inhibition. This makes it an ideal compound for studying the role of BTK in various cellular processes and disease states. Additionally, TAK-659 has been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, making it suitable for in vivo studies.
One limitation of TAK-659 is its potential for off-target effects, which may affect the interpretation of experimental results. Additionally, the high potency of TAK-659 may also pose challenges in achieving optimal dosing in vivo, particularly in studies involving animal models.

Future Directions

There are several potential future directions for the development and application of TAK-659. One area of interest is the use of TAK-659 as a combination therapy with other anti-cancer agents, with the aim of enhancing its therapeutic efficacy and reducing the risk of drug resistance. Additionally, further studies are needed to explore the potential of TAK-659 in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer and autoimmune diseases. Its high potency and specificity for BTK inhibition make it an ideal research tool for studying the role of BTK in various cellular processes and disease states. Further research is needed to fully understand the therapeutic potential of TAK-659 and its limitations as a research tool.

Synthesis Methods

The synthesis of TAK-659 involves a series of chemical reactions that start with the coupling of 3-(cyclopentyloxy)benzylamine with 2-bromothiophene to form the intermediate 4-(3-(cyclopentyloxy)benzyl)-2-bromothiophene. This intermediate is then reacted with piperazine and subsequently reduced to produce the final product, 2-[4-[3-(cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, TAK-659 has been shown to exhibit potent anti-tumor activity against various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. Additionally, TAK-659 has been demonstrated to effectively inhibit BTK-mediated signaling pathways, leading to the suppression of immune cell activation and proliferation.

properties

IUPAC Name

2-[4-[(3-cyclopentyloxyphenyl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2S/c26-13-10-20-17-24(11-12-25(20)18-23-9-4-14-28-23)16-19-5-3-8-22(15-19)27-21-6-1-2-7-21/h3-5,8-9,14-15,20-21,26H,1-2,6-7,10-13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUWKTSBZXLRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN3CCN(C(C3)CCO)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(Cyclopentyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.